4-Hydroxy-2-(trifluoromethyl)phenylacetic acid
Overview
Description
4-Hydroxy-2-(trifluoromethyl)phenylacetic acid is a type of organic compound that contains a phenyl functional group and a carboxylic acid functional group . It has a molecular formula of C9H7F3O3 and a molecular weight of 220.14 g/mol.
Molecular Structure Analysis
The molecular structure of this compound would likely include a phenyl ring (C6H4), a trifluoromethyl group (CF3), and a carboxylic acid group (CO2H). The “4-Hydroxy” indicates the presence of a hydroxyl group (OH) on the fourth carbon of the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 2-(Trifluoromethyl)phenylacetic acid, include a density of 1.4±0.1 g/cm3, a boiling point of 249.9±35.0 °C at 760 mmHg, and a flash point of 105.0±25.9 °C .Scientific Research Applications
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Agrochemical and Pharmaceutical Industries
- Field : Agrochemical and Pharmaceutical Industries .
- Application : 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Method : The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
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Synthesis of Quinolines
- Field : Organic Chemistry .
- Application : 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid is used in the synthesis of 4-hydroxy-2-(trifluoromethyl)quinolines .
- Method : Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates have been synthesized by reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile by conventional and microwave irradiation methods .
- Results : Intramolecular cyclization of these products in nitrobenzene under reflux conditions afforded a new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives in quantitative yields .
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Antithrombotics and Lipoxygenase Inhibitors
- Field : Medicinal Chemistry .
- Application : 2-(Trifluoromethyl)phenylacetic acid has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[4-hydroxy-2-(trifluoromethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)7-4-6(13)2-1-5(7)3-8(14)15/h1-2,4,13H,3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKOWGLTNBRLRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-(trifluoromethyl)phenylacetic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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